3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride
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Overview
Description
3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C5H8N4O.2ClH. It is characterized by the presence of a triazole ring and an azetidine ring, which are significant in various chemical and biological applications .
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of the compound 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate important biological pathways in bacteria, archaea and eukaryotes. The specific role of SIRT3 is primarily associated with the regulation of mitochondrial function and metabolism.
Mode of Action
This compound acts as a selective inhibitor of SIRT3 . It exhibits higher selectivity towards SIRT3 compared to Sirt1 and Sirt2. The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively . This suggests that the compound binds to SIRT3 with a higher affinity, thereby inhibiting its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride typically involves the cycloaddition reaction of azides and alkynes to form the triazole ring, followed by the formation of the azetidine ring. The reaction conditions often include the use of copper catalysts and solvents like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate temperatures and in solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions include various substituted triazoles and azetidines, which can have different functional groups attached to the rings .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride
- 3-(1H-1,2,4-triazol-5-yl)azetidin-3-ol dihydrochloride
- 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol
Uniqueness
Compared to similar compounds, 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(2H-triazol-4-yl)azetidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH/c10-5(2-6-3-5)4-1-7-9-8-4;;/h1,6,10H,2-3H2,(H,7,8,9);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPUUKSGIWLOHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=NNN=C2)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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